Trisodium fluorocitrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
3834-35-3 |
|---|---|
Molecular Formula |
C6H4FNa3O7 |
Molecular Weight |
276.06 g/mol |
IUPAC Name |
trisodium;1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7FO7.3Na/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;;;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
InChI Key |
NQQBMRQVISODQI-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Conversion of Fluorocitrate
Enzymatic Pathways of Fluorocitrate Formation from Fluoroacetate (B1212596)
The conversion of fluoroacetate to fluorocitrate is a two-step metabolic process that occurs within the mitochondria of cells. This process involves the sequential action of two key enzymes of the citric acid cycle.
Role of Acetyl-CoA Synthetase in Fluoroacetyl-CoA Generation
The initial step in the lethal synthesis of fluorocitrate is the activation of fluoroacetate. The enzyme Acetyl-CoA synthetase, which normally catalyzes the conversion of acetate (B1210297) to acetyl-CoA, also recognizes fluoroacetate as a substrate. wikipedia.orgnih.gov In both the cytosol and mitochondria, this enzyme facilitates the reaction between fluoroacetate and coenzyme A (CoA) to form fluoroacetyl-CoA. wikipedia.orgnih.gov This reaction is crucial as it primes the fluoroacetate molecule for entry into the citric acid cycle.
Citrate (B86180) Synthase Catalysis in Fluorocitrate Synthesis
The second and final step in the formation of fluorocitrate is catalyzed by citrate synthase. wikipedia.orgnih.gov This enzyme normally facilitates the condensation of acetyl-CoA with oxaloacetate to form citrate, the first step in the citric acid cycle. gusc.lvphys.orgbristol.ac.uk However, when fluoroacetyl-CoA is present, citrate synthase mistakenly utilizes it as a substrate in place of acetyl-CoA. phys.orgbristol.ac.uk The enzyme then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. wikipedia.orgnih.govgusc.lv This newly synthesized fluorocitrate then acts as a potent inhibitor of aconitase, the next enzyme in the citric acid cycle, effectively halting cellular respiration. wikipedia.orggusc.lvphys.orgbristol.ac.uk
The action of citrate synthase in this context is highly stereospecific. Of the four possible stereoisomers of fluorocitrate, citrate synthase exclusively produces the (2R,3R)-fluorocitrate isomer. ic.ac.ukrsc.org This particular isomer is the only one that is toxic, as it is the specific configuration that effectively inhibits aconitase. phys.orgbristol.ac.ukic.ac.ukrsc.org The enzyme demonstrates a remarkable ability to distinguish between the two prochiral hydrogens on the fluoroacetyl-CoA molecule, selectively abstracting the 2-pro-S hydrogen. ic.ac.ukrsc.org This selective abstraction, followed by an inversion of configuration at this center and attack on the Si-face of the α-carbonyl of oxaloacetate, leads to the formation of the toxic (2R,3R)-fluorocitrate. ic.ac.uk
Computational studies, specifically high-level quantum mechanics/molecular mechanics (QM/MM) modeling, have provided significant insights into the stereoselectivity of citrate synthase. phys.orgbristol.ac.ukbris.ac.uk These investigations have revealed that the preferential formation of an E-enolate intermediate during the reaction is the primary determinant of the observed stereospecificity. bris.ac.uk The inherent energy difference between the E- and Z-enolates of fluoroacetyl-CoA is significant, and the enzyme's active site is structured to favor the formation of the more stable E-enolate, which then leads to the synthesis of the (2R,3R)-fluorocitrate isomer. bris.ac.ukrsc.org These computational models support the hypothesis that the enzyme environment plays a crucial role in stabilizing a specific intermediate, thereby dictating the stereochemical outcome of the reaction.
Endogenous and Exogenous Precursor Sources and Metabolic Pathways
The primary precursor for the biosynthesis of fluorocitrate is fluoroacetate, which can be encountered from both natural and synthetic sources.
Biotic Production in Organisms (e.g., Plants, Microorganisms)
Fluoroacetate is a naturally occurring toxin found in a variety of plant species, particularly in the Southern Hemisphere. nih.gov Plants in genera such as Gastrolobium and Oxylobium in Australia, Dichapetalum in Africa, and Palicourea in South America are known to synthesize and accumulate fluoroacetate, likely as a defense mechanism against herbivores. nih.gov When these plants are ingested by animals, the fluoroacetate is released and enters the metabolic pathways described above, leading to the synthesis of toxic fluorocitrate. chegg.com The soil bacterium Streptomyces cattleya is another known natural source of fluoroacetate. acs.orgescholarship.org In some cases, plants can also directly synthesize fluorocitrate under conditions of high fluoride (B91410) concentration in the environment. unl.eduunl.edu
Data Tables
Table 1: Key Enzymes in Fluorocitrate Biosynthesis
| Enzyme | Substrate(s) | Product | Role in Pathway |
| Acetyl-CoA Synthetase | Fluoroacetate, Coenzyme A | Fluoroacetyl-CoA | Activation of fluoroacetate |
| Citrate Synthase | Fluoroacetyl-CoA, Oxaloacetate | (2R,3R)-Fluorocitrate | Condensation to form the toxic isomer |
Metabolic Fate in Biological Systems
The metabolic fate of trisodium (B8492382) fluorocitrate in biological systems is characterized by its distribution, biotransformation, and excretion. Following its biosynthesis from fluoroacetate, a process termed "lethal synthesis," fluorocitrate undergoes several processes that determine its toxicological profile.
Studies have shown that only a small fraction, potentially less than 3%, of fluoroacetate is converted into fluorocitrate within the body. unl.eduescholarship.org Once formed, the distribution of fluorocitrate is not uniform across tissues. Research involving the administration of radiolabeled fluorocitrate in rats has provided insights into its organ distribution. In one study, four hours after intraperitoneal administration of [¹⁴C] fluorocitrate, a significant portion of the radioactivity was recovered in various organs. unl.edu The larger molecular weight of fluorocitrate, compared to its precursor fluoroacetate, is thought to hinder its absorption by tissues. unl.eduunl.edu
The central nervous system is a critical target for fluorocitrate's effects. Despite a low percentage of the administered dose reaching the brain, its neurotoxicity is potent. unl.edu The accumulation of citrate in different tissues is a key indicator of fluorocitrate poisoning, a direct consequence of the inhibition of the enzyme aconitase. escholarship.orgunl.edu This inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to cellular energy deficits. unl.edu Notably, the liver appears to be less affected in terms of citrate accumulation compared to the brain, heart, kidney, and spleen. unl.eduunl.edu
A significant portion of fluorocitrate is excreted from the body. Its presence in the urine has been documented, and this is likely due to its larger molecular size, which may limit its reabsorption in the kidneys. unl.edu
Table 1: Organ Distribution of Radioactivity 4 Hours After Intraperitoneal Administration of [¹⁴C] Fluorocitrate in Rats
| Organ | Percentage of Recovered Radioactivity |
| Total Recovered in Organs | 52% |
| Brain | 0.1% |
| Liver | 1.2% |
| Kidney | 0.3% |
Data sourced from Gal (1972). unl.edu
Biotransformation of fluorocitrate also occurs. The (-)-erythro isomer of fluorocitrate, which is the active inhibitor of aconitase, can undergo defluorination. nih.gov This process, catalyzed by aconitase itself, involves the conversion of (-)-erythro-2-fluorocitrate to fluoro-cis-aconitate. Subsequently, the addition of a hydroxyl group and the loss of a fluoride ion result in the formation of 4-hydroxy-trans-aconitate. nih.gov This product binds very tightly to the enzyme, effectively inactivating it. nih.gov In contrast, the (+)-erythro-2-fluorocitrate isomer is metabolized to oxalosuccinate and its derivative, α-ketoglutarate, with the release of fluoride. nih.gov
In brain tissue, fluorocitrate is preferentially taken up by glial cells, leading to the inhibition of the glial TCA cycle. nih.gov This inhibition results in the accumulation of citrate and a decrease in the production of glutamine, an important precursor for the neurotransmitters glutamate (B1630785) and GABA. nih.gov
Molecular Mechanisms of Fluorocitrate Action
Primary Target Enzyme: Aconitase (Aconitate Hydratase, EC 4.2.1.3)
The principal molecular target of fluorocitrate is aconitase, an essential enzyme in the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov Aconitase, also known as aconitate hydratase, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, a critical step in aerobic respiration. wikipedia.org By inhibiting this enzyme, fluorocitrate effectively halts the progression of the TCA cycle. wikipedia.org
Fluorocitrate's inhibition of aconitase serves as a bottleneck in the TCA cycle, leading to significant metabolic consequences. unl.edu This disruption affects both the flow of metabolites through the cycle and the cell's primary energy-producing pathways.
The inhibition of aconitase by fluorocitrate directly obstructs the conversion of citrate, leading to its accumulation and a severe disruption of the normal flow of metabolites (carbon flux) through the TCA cycle. nih.govnih.gov This blockage results in a decreased production of downstream intermediates. For instance, studies in primary astrocyte cultures have demonstrated that fluorocitrate significantly impairs carbon flux, as evidenced by a substantial reduction in glutamine production, a key product derived from TCA cycle intermediates. nih.gov
Table 1: Effect of Fluorocitrate on Astrocyte Glutamine Production
| Compound | Concentration | Reduction in Glutamine Production |
|---|---|---|
| Fluorocitrate (FC) | 0.5 mM | 65 +/- 5% |
Data from studies on primary astrocyte cultures, indicating the impact of fluorocitrate on carbon flux through the TCA cycle. nih.gov
The TCA cycle is central to the generation of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation, the primary pathway for ATP synthesis. By halting the cycle, fluorocitrate impairs the production of ATP. nih.govquora.com Research has shown that fluorocitrate can cause a significant dose-dependent decrease in intracellular ATP levels in astrocytes. nih.gov However, some studies suggest that the primary metabolic effect in certain cell types, like astrocytes, may be the disruption of carbon flux rather than a direct impairment of oxidative ATP production, as significant reductions in ATP were not observed under some experimental conditions. nih.gov Other research indicates that blocking the TCA cycle with fluoroacetate (B1212596), the precursor to fluorocitrate, resulted in an approximate 20% reduction in ATP production in pancreatic ductal adenocarcinoma cells. mdpi.com
Table 2: Effect of Fluorocitrate on Intracellular ATP Levels in Astrocytes
| Compound | Concentration | Effect on ATP Levels |
|---|---|---|
| Fluorocitrate (FC) | 25 μM | Decreased |
| Fluorocitrate (FC) | 250 μM | Decreased |
Observed effects of different concentrations of fluorocitrate on intracellular ATP in astrocytes in the motor cortices of mice. nih.gov
The inhibitory action of fluorocitrate on aconitase is highly specific to one of its four stereoisomers. This specificity is crucial to its mechanism of action and highlights the precise molecular interactions that occur within the enzyme's active site.
Of the four possible stereoisomers of fluorocitrate, only the (-)-erythro-2-fluorocitrate isomer, also designated as (2R,3R), is the potent inhibitor of aconitase. unl.edunih.govregulations.gov This was determined through the synthesis and testing of all four diastereoisomers, which revealed that the inhibitory activity was exclusive to this specific configuration. nih.gov X-ray crystallographic studies have confirmed the relative configuration of this inhibitory isomer. nih.gov The variation in inhibitory constants (Ki) reported in earlier literature may be partly attributable to differences in the purity of the (-)-erythro-fluorocitrate isomer in the samples used for experimentation. scispace.com
The (-)-erythro-2-fluorocitrate isomer acts as a mechanism-based inhibitor, sometimes referred to as a "suicide" substrate. nih.govnih.gov The enzyme itself catalyzes the transformation of the inhibitor into a more potent, tightly binding molecule. regulations.gov
The proposed mechanism involves the following steps:
Aconitase acts on (-)-erythro-2-fluorocitrate, converting it to fluoro-cis-aconitate within the active site. nih.govregulations.govnih.gov
This intermediate then undergoes a reaction involving the addition of a hydroxide (B78521) ion and the subsequent elimination of a fluoride (B91410) ion. nih.govnih.govuwec.edu
This process results in the formation of 4-hydroxy-trans-aconitate (HTn). nih.govregulations.govnih.gov
Aconitase-Fluorocitrate Interaction: Stereoisomer Specificity
Mechanism-Based Inhibition by 4-Hydroxy-trans-aconitate (HTn) Formation
Fluoro-cis-aconitate Intermediate Formation
The inhibitory action of the (-)-erythro diastereomer of 2-fluorocitrate begins with its recognition by aconitase as a substrate analog. The enzyme catalyzes the dehydration of 2-fluorocitrate, leading to the formation of a fluoro-cis-aconitate intermediate nih.govpnas.org. This initial step is analogous to the natural reaction of aconitase with citrate to form cis-aconitate. For the subsequent inhibitory steps to occur, this fluoro-cis-aconitate intermediate must undergo a 180° rotation, or "flip," within the active site, a process that is also a feature of the normal catalytic cycle with the natural substrate nih.gov.
Fluoride Ion Release during Enzymatic Reaction
Following the formation and reorientation of the fluoro-cis-aconitate intermediate, a hydroxide ion from the solvent adds to the molecule. This step is accompanied by the elimination of a fluoride ion, a critical event in the formation of the ultimate inhibitor nih.govpnas.org. The release of the fluoride ion is stoichiometric with the concentration of the enzyme when the (-)-erythro-2-fluorocitrate isomer is the substrate nih.govpnas.org. In contrast, when the (+)-erythro-2-fluorocitrate isomer is used, the release of fluoride is stoichiometric with the total amount of substrate added, as it is processed into products that are released from the enzyme nih.gov.
Tight Binding Interactions of HTn with Aconitase
The enzymatic reaction of (-)-erythro-2-fluorocitrate with aconitase results in the formation of 4-hydroxy-trans-aconitate (HTn) nih.govpnas.org. This product binds very tightly to the active site of aconitase, acting as a potent inhibitor nih.govpnas.org. The binding is not covalent; however, the affinity is so high that the inhibitor is only slowly displaced by a vast excess (on the order of 106-fold) of the natural substrate, isocitrate nih.govpnas.org. This extremely tight binding effectively sequesters the enzyme, halting the TCA cycle.
| Isomer of 2-Fluorocitrate | Fluoride Release Stoichiometry | Final Product(s) | Binding to Aconitase |
| (-)-erythro | Stoichiometric to enzyme concentration | 4-hydroxy-trans-aconitate (HTn) | Very tight, non-covalent |
| (+)-erythro | Stoichiometric to total substrate added | Oxalosuccinate and α-ketoglutarate | Released from enzyme |
Crystallographic and Spectroscopic Analysis of Enzyme-Inhibitor Complexes
The precise nature of the interaction between HTn and aconitase has been elucidated through crystallographic and spectroscopic techniques. X-ray crystallography of the enzyme-inhibitor complex has provided a detailed view of the active site at a resolution of 2.05 Å nih.govpnas.org.
The crystallographic data confirm that HTn is the product of the reaction and reveals that it binds in a manner similar to the inhibitor trans-aconitate, while also mimicking the interactions of the natural substrate, isocitrate nih.govpnas.org. The structure of the inhibited complex shows four hydrogen bonds with lengths less than 2.7 Å, which involve HTn, a water molecule bound to the [4Fe-4S] cluster of the enzyme, and the amino acid residues Asp-165 and His-167 nih.govpnas.org. These short hydrogen bonds, along with low temperature factors for these groups, are consistent with the observed extremely tight binding of the inhibitor nih.govpnas.org.
Spectroscopic data, particularly from Mössbauer spectroscopy, further support the formation of a stable and tightly bound inhibitor. These studies show that after incubation with fluorocitrate and removal of unbound small molecules, the resulting enzyme-inhibitor complex yields a spectrum indicating that a single species is bound to approximately 80% of the unique iron atom (Fea) of the [4Fe-4S] cluster nih.gov.
| Analytical Technique | Key Findings |
| X-ray Crystallography | - Resolution of the enzyme-inhibitor complex at 2.05 Å. - Confirmed 4-hydroxy-trans-aconitate (HTn) as the bound inhibitor. - Revealed four short hydrogen bonds (<2.7 Å) contributing to tight binding. |
| Mössbauer Spectroscopy | - Indicated a single species is tightly bound to the [4Fe-4S] cluster of aconitase. |
Secondary Molecular Targets and Interactions
While the primary target of fluorocitrate is unequivocally aconitase, its potential interactions with other mitochondrial components have also been investigated.
Interactions with Mitochondrial Proteins and Citrate Transport Mechanisms
Fluorocitrate's potent inhibition of aconitase within the mitochondria has significant downstream effects on citrate transport and metabolism. The blockage of the TCA cycle leads to an accumulation of citrate within the mitochondria. While some research has explored the possibility of direct inhibition of the tricarboxylate carrier, the predominant view is that the observed effects on citrate transport are a secondary consequence of aconitase inhibition. The accumulation of intramitochondrial citrate can alter the concentration gradients that drive the transport of various metabolites across the mitochondrial membrane.
Consequences of Aconitase Inhibition on Intermediary Metabolism
The inhibition of aconitase by trisodium (B8492382) fluorocitrate precipitates a cascade of metabolic disturbances, fundamentally disrupting the Krebs cycle. This blockage prevents the conversion of citrate to isocitrate, leading to significant and varied consequences for cellular metabolism. pnas.orgwikipedia.orgnih.gov The primary outcomes are the profound accumulation of citrate within different cellular compartments and subsequent far-reaching alterations in the levels of other key metabolites. escholarship.orgunl.edu
Accumulation of Citrate in Intracellular Compartments
The most direct and well-documented consequence of aconitase inhibition by fluorocitrate is the massive accumulation of citrate in tissues. escholarship.orgunl.edu With the catalytic site of aconitase blocked, its substrate, citrate, cannot be processed, leading to a metabolic bottleneck. This buildup is not uniform across all tissues. Research following fluoroacetate administration—which is metabolized into fluorocitrate—has shown significant citrate increases in the heart, kidney, brain, and spleen. escholarship.orgunl.edu In contrast, the quantitative increase in the liver and blood has been observed to be smaller. escholarship.orgunl.edu
Studies have quantified these changes in different animal models, demonstrating a direct link between fluorocitrate activity and citrate levels in both tissues and serum. For instance, in rats, poisoning leads to a dramatic increase in heart citrate concentrations, which correlates with a significant rise in serum citrate. nih.gov While dogs also exhibit this pattern, the magnitude of citrate accumulation is less pronounced. nih.gov Monofluorocitrate administration has also been shown to raise citrate concentrations in kidney and tumor tissues. aacrjournals.org
Table 1: Changes in Citrate Concentrations in Response to Fluoro-Inhibitors
| Species | Tissue/Fluid | Fold Increase in Citrate | Reference |
|---|---|---|---|
| Rat | Heart | 15-fold | nih.gov |
| Rat | Serum | 5-fold | nih.gov |
Alterations in Metabolite Levels within Specific Cellular Systems
The disruption of the Krebs cycle at the aconitase step extends beyond citrate accumulation, causing a ripple effect on other interconnected metabolic pathways. A critical downstream effect, particularly studied in brain tissue, is the impairment of glutamine synthesis. nih.govnih.gov In glial cells, where fluorocitrate has a preferential inhibitory effect, the blockage of the Krebs cycle leads to a sharp reduction in the formation of glutamine, which is a key molecule in glial-neuronal interactions. nih.govnih.gov
This reduction in glutamine can, in turn, affect the levels of neurotransmitter amino acids. Research has shown that the impairment of glial functions and the decrease in glutamine synthesis can lead to a subsequent rise in glutamate (B1630785), glycine, and gamma-aminobutyric acid (GABA). nih.gov
Furthermore, the metabolic inhibition impacts cellular energy status. Studies have demonstrated that fluorocitrate can decrease intracellular adenosine (B11128) triphosphate (ATP) levels in both astrocytes and, at higher concentrations, in neurons. nih.gov Systemically, significant metabolic changes are also observed, including a marked increase in blood glucose (hyperglycemia) in both rats and dogs and a decrease in total serum calcium in dogs, likely due to chelation by the accumulating citrate. nih.gov
Table 2: Fluorocitrate-Induced Alterations in Various Metabolites
| Metabolite | Cellular System/Species | Observed Change | Reference |
|---|---|---|---|
| Glutamine | Rat Striatal Glial Cells | ~95% reduction in formation from acetate (B1210297) | nih.gov |
| ATP | Mouse Astrocytes | Decrease | nih.gov |
| ATP | Mouse Neurons | Decrease (at higher concentrations) | nih.gov |
| Glucose | Rats and Dogs (Serum) | ~2-fold increase | nih.gov |
| Calcium | Dogs (Serum) | ~18% reduction | nih.gov |
Stereochemistry and Isomerism in Fluorocitrate Biochemistry
Diastereoisomeric Forms of Fluorocitrate
Fluorocitrate possesses two stereocenters, giving rise to four stereoisomers that can be classified into two pairs of diastereomers: the erythro and threo forms. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties and chemical reactivities.
The four diastereoisomers of fluorocitrate are:
(2R,3R)-fluorocitrate and (2S,3S)-fluorocitrate , which constitute the erythro pair.
(2R,3S)-fluorocitrate and (2S,3R)-fluorocitrate , which form the threo pair.
The synthesis and separation of these four distinct isomers have been crucial for understanding their individual biological activities. Initial studies often utilized a synthetic fluorocitrate which was a mixture of all four stereoisomers, leading to observations of both reversible and irreversible inhibition of aconitase. However, subsequent research with purified isomers revealed that the biological effects are highly specific to the particular stereoisomer.
While extensive research has been conducted on the erythro isomers, there is a notable lack of specific information in the scientific literature regarding the biochemical reactivity and enzymatic interactions of the threo diastereomers, (2R,3S)- and (2S,3R)-fluorocitrate.
| Isomer Configuration | Diastereomeric Form | Common Designation |
|---|---|---|
| (2R,3R) | erythro | (-)-erythro-fluorocitrate |
| (2S,3S) | erythro | (+)-erythro-fluorocitrate |
| (2R,3S) | threo | - |
| (2S,3R) | threo | - |
Biochemical Reactivity and Specificity of Isomers
The biochemical reactivity of the fluorocitrate diastereomers is strikingly different, particularly in their interaction with the enzyme aconitase, a key enzyme in the citric acid cycle.
The (-)-erythro-(2R,3R)-fluorocitrate isomer is the most biologically active and potent inhibitor of aconitase. nih.gov Its interaction with the enzyme is a complex, multi-step process that goes beyond simple competitive inhibition. This isomer acts as a mechanism-based inactivator, or "suicide substrate." nih.gov Aconitase processes this isomer, leading to the formation of an intermediate that then irreversibly inactivates the enzyme. The proposed mechanism involves the enzymatic conversion of (-)-erythro-2-fluorocitrate to fluoro-cis-aconitate. nih.gov Subsequently, the addition of a hydroxide (B78521) ion and the loss of a fluoride (B91410) ion lead to the formation of 4-hydroxy-trans-aconitate (HTn). nih.gov This product, HTn, binds very tightly, though not covalently, to the active site of aconitase, effectively inhibiting its function. nih.gov The release of the fluoride ion from this isomer is stoichiometric to the enzyme concentration, indicating a single turnover event leads to inactivation. nih.gov
In contrast, the (+)-erythro-(2S,3S)-fluorocitrate isomer is not an inhibitor but rather acts as a pseudo-substrate for aconitase. nih.gov The enzyme can process this isomer, leading to the release of the fluoride ion. nih.gov However, instead of inactivating the enzyme, the reaction results in the formation of oxalosuccinate, which is subsequently converted to α-ketoglutarate. nih.gov In this case, the release of fluoride is stoichiometric with the total amount of the substrate added, and the enzyme is able to continue its catalytic cycle until the pseudo-substrate is depleted. nih.gov
| Isomer | Interaction with Aconitase | Products | Fluoride Release |
|---|---|---|---|
| (-)-erythro-(2R,3R)-fluorocitrate | Mechanism-based inhibitor | 4-hydroxy-trans-aconitate (HTn) | Stoichiometric to enzyme concentration |
| (+)-erythro-(2S,3S)-fluorocitrate | Pseudo-substrate | Oxalosuccinate, α-ketoglutarate | Stoichiometric to substrate concentration |
| threo isomers | Largely uncharacterized | - | - |
Enzymatic Discrimination of Fluorocitrate Stereoisomers
The ability of enzymes, particularly aconitase, to discriminate between the stereoisomers of fluorocitrate is a clear demonstration of the high degree of specificity of biological catalysts. This discrimination is based on the precise three-dimensional structure of the enzyme's active site, which can only accommodate substrates or inhibitors with a specific stereochemical configuration.
Aconitase's active site is structured to bind its natural substrate, citrate (B86180), in a very specific orientation to catalyze its conversion to isocitrate. The enzyme's interaction with the fluorocitrate isomers is a direct consequence of how closely each isomer can mimic the structure and binding of citrate.
The (-)-erythro-(2R,3R)-fluorocitrate isomer is recognized by aconitase and enters the catalytic cycle. nih.gov The subsequent enzymatic steps, however, lead to the formation of the tightly bound inhibitor, HTn, which effectively traps the enzyme in an inactive state. nih.gov This demonstrates that while the initial recognition is similar to the natural substrate, the presence of the fluorine atom at a specific position dictates a different and ultimately inhibitory reaction pathway.
The (+)-erythro-(2S,3S)-fluorocitrate isomer is also able to bind to the active site of aconitase and undergo a reaction. nih.gov However, its stereochemistry leads to a different outcome, the formation and release of oxalosuccinate, without causing inactivation of the enzyme. nih.gov This suggests that the orientation of the fluorine atom and other functional groups in this isomer allows for a productive, albeit altered, catalytic cycle to complete.
The fact that the threo isomers of fluorocitrate are not reported to be significant inhibitors or substrates of aconitase implies that their stereochemistry prevents them from binding effectively to the enzyme's active site. The specific arrangement of their atoms likely creates steric hindrance or improper positioning of key functional groups, thus preventing the necessary interactions for catalysis or inhibition.
This enzymatic discrimination is a critical factor in the toxicology of fluorocitrate, as it is the specific formation of the (-)-erythro-(2R,3R) isomer from fluoroacetate (B1212596) via "lethal synthesis" that leads to the potent inhibition of the citric acid cycle and the resulting cellular toxicity.
Enzyme Kinetics and Inhibition Studies of Fluorocitrate
Quantitative Analysis of Aconitase Inhibition by Fluorocitrate
The inhibitory effect of trisodium (B8492382) fluorocitrate on the enzyme aconitase is a cornerstone of its biochemical significance. Aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. The inhibition of this enzyme disrupts the central metabolic pathway of cellular respiration. Of the four possible stereoisomers of fluorocitrate, it is the (-)-erythro-2-fluorocitrate isomer, with a (2R,3R) configuration, that has been identified as the potent inhibitor of aconitase nih.govscispace.com.
Kinetic studies have been conducted to quantify the inhibitory potency of fluorocitrate on aconitase, yielding a range of inhibition constants (KI values) nih.govscispace.com. The variability in these reported values can often be attributed to the use of different fluorocitrate preparations, which may contain varying proportions of the four stereoisomers.
One study, using a solubilized aconitase preparation from rat liver mitochondria, determined specific KI values based on the substrate being used. When citrate was the substrate, the inhibition by fluorocitrate was found to be partially competitive with a KI of 3.4 x 10-8 M. In contrast, with cis-aconitate as the substrate, the inhibition was partially non-competitive, with a KI of 3.0 x 10-8 M.
Another investigation using a synthetic fluorocitrate preparation on purified aconitase reported a dissociation constant for the enzyme-inhibitor complex of 8.7 x 10-5 M, with the inhibition being characterized as competitive scispace.com.
| Substrate | Mode of Inhibition | KI Value | Source Organism of Enzyme |
|---|---|---|---|
| Citrate | Partially Competitive | 3.4 x 10-8 M | Rat (Liver Mitochondria) |
| cis-Aconitate | Partially Non-Competitive | 3.0 x 10-8 M | Rat (Liver Mitochondria) |
| Isocitrate | Competitive | 8.7 x 10-5 M | Pigeon (Breast Muscle) |
The mode of aconitase inhibition by fluorocitrate is dependent on the substrate used in the kinetic analysis nih.gov. As highlighted in the section above, when citrate is the substrate, the inhibition is partially competitive. This suggests that fluorocitrate can compete with citrate for binding to the active site of the enzyme.
Conversely, when cis-aconitate is the substrate, the inhibition is partially non-competitive. This mode of inhibition implies that fluorocitrate can bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without directly blocking substrate binding.
It has also been reported that fluorocitrate can act as a competitive inhibitor of aconitase, where it vies with the substrate for the active site gusc.lv. This competitive inhibition can be overcome by increasing the substrate concentration.
The inhibition of aconitase by fluorocitrate is considered a reversible process nih.gov. However, the interaction is more complex than a simple reversible inhibition. (-)-erythro-2-fluorocitrate acts as a mechanism-based inactivator nih.govnih.gov. The enzyme initially converts fluorocitrate to fluoro-cis-aconitate. Subsequently, a hydroxide (B78521) ion is added, and a fluoride (B91410) ion is lost, resulting in the formation of 4-hydroxy-trans-aconitate (HTn) nih.govnih.gov. This product, HTn, binds very tightly, though not covalently, to the enzyme's active site nih.govnih.gov.
The tight binding of HTn is evidenced by the fact that it can only be slowly displaced by a vast excess of the natural substrate, isocitrate (a 106-fold excess) nih.govnih.gov. This demonstrates that while the inhibition is technically reversible, the dissociation of the inhibitory compound is extremely slow, leading to a prolonged inactivation of the enzyme.
Kinetic Studies of Related Fluorinated Compounds
While trisodium fluorocitrate is the most well-studied fluorinated inhibitor of aconitase, the effects of other fluorinated compounds have also been investigated, albeit to a lesser extent. The (+)-erythro isomer of 2-fluorocitrate, for instance, interacts with aconitase differently than its inhibitory (-)-erythro counterpart. When the (+)-erythro-isomer is added to aconitase, there is a release of fluoride that is stoichiometric with the total amount of the substrate added. The products of this reaction are oxalosuccinate and its derivative, alpha-ketoglutarate (B1197944) nih.govnih.gov. This indicates that the (+)-erythro isomer can act as a substrate for the enzyme, undergoing a defluorination reaction, rather than acting as a potent inhibitor.
Impact of Fluorocitrate on Enzyme Systems Beyond Aconitase
The primary and most significant enzymatic target of fluorocitrate is aconitase. However, there have been investigations into its potential effects on other enzyme systems.
Early research proposed that fluorocitrate might inhibit the mitochondrial tricarboxylate carrier, a protein responsible for transporting citrate across the inner mitochondrial membrane nih.gov. However, subsequent studies refuted this claim, demonstrating that the primary inhibitory action of fluorocitrate is at the level of aconitase and not the tricarboxylate carrier nih.gov. These studies showed that while fluorocitrate inhibited the oxidation of citrate and cis-aconitate, it did not affect the exchange of citrate for other molecules via the carrier.
There is also a suggestion that fluorocitrate may have an inhibitory effect on citrate transport through the inner mitochondrial membrane, separate from its well-established inhibition of aconitase.
It is important to note that fluorocitrate itself is a product of an enzymatic reaction. Fluoroacetate (B1212596) is first converted to fluoroacetyl-CoA, which then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form fluorocitrate wikipedia.org. There is no evidence to suggest that fluorocitrate acts as an inhibitor of citrate synthase.
The profound inhibition of aconitase by fluorocitrate leads to a significant accumulation of citrate within cells. This accumulation can have downstream effects on other metabolic pathways and enzymes that are regulated by citrate concentrations. For example, the disruption of the TCA cycle can impact the activity of enzymes like isocitrate dehydrogenase indirectly, due to the lack of its substrate, isocitrate. However, this is a consequence of the primary inhibition of aconitase rather than a direct inhibitory effect of fluorocitrate on these other enzymes.
Cellular and Subcellular Metabolic Research Applications
Investigation of Astrocytic and Neuronal Metabolism using Fluorocitrate
Trisodium (B8492382) fluorocitrate is extensively utilized to investigate the distinct metabolic roles of astrocytes and neurons in the brain. Its preferential uptake by glial cells makes it a valuable tool for selectively perturbing astrocytic metabolism to understand its impact on neuronal function.
Fluorocitrate is selectively taken up by glial cells, including astrocytes, leading to a targeted disruption of their metabolic activity dntb.gov.ua. This selectivity allows researchers to create experimental models where glial metabolism is inhibited, while neuronal metabolism remains initially intact dntb.gov.ua. By observing the subsequent effects on neuronal function, scientists can elucidate the critical supportive roles of astrocytes in the brain. The inhibition of the glial tricarboxylic acid (TCA) cycle by fluorocitrate leads to an accumulation of citrate (B86180) and a reduction in the formation of glutamine nih.gov. This metabolic perturbation has been shown to be reversible, with glial function returning to normal within 24 to 48 hours after the removal of fluorocitrate in some experimental models.
The dose of fluorocitrate is a critical factor in its specificity. Lower concentrations predominantly affect astrocytic functions, whereas higher concentrations can directly impact neuronal metabolism and synaptic plasticity dntb.gov.ua. High concentrations of fluorocitrate have been observed to reduce intracellular ATP levels not only in astrocytes but also in the dendritic processes of neurons dntb.gov.ua.
One of the key applications of fluorocitrate is in the study of carbon flux and glutamine production in astrocytes. By inhibiting aconitase, fluorocitrate disrupts the flow of carbons through the Krebs cycle in these cells nih.govnih.gov. This disruption has a significant impact on the synthesis of glutamine, a crucial amino acid for neurotransmission.
In primary astrocyte cultures, fluorocitrate has been shown to significantly reduce glutamine production when exogenous glutamate (B1630785) or aspartate are absent nih.gov. This finding highlights the importance of the Krebs cycle in providing the carbon skeleton for glutamine synthesis in astrocytes. Interestingly, when glutamate is provided in the media, fluorocitrate has no effect on glutamine production, suggesting that under these conditions, astrocytes can bypass the inhibited step to synthesize glutamine nih.gov. These studies underscore the metabolic flexibility of astrocytes and the critical role of the glutamate-glutamine cycle in the brain.
| Experimental Condition | Effect of Fluorocitrate on Glutamine Production in Astrocytes | Reference |
| Absence of exogenous glutamate/aspartate | Reduced by 65 +/- 5% | nih.gov |
| Presence of 50 µM glutamate | No effect | nih.gov |
Modeling Metabolic Disorders and Impaired Energy Metabolism
The ability of trisodium fluorocitrate to disrupt the citric acid cycle and impair cellular energy production makes it a useful tool for modeling metabolic disorders characterized by mitochondrial dysfunction. By inducing a state of impaired energy metabolism, researchers can study the downstream cellular consequences and explore potential therapeutic interventions.
Fluorocitrate-induced energy deprivation in immortalized rat brain microvessel endothelial cells leads to a concentration-dependent decrease in mitochondrial function, intracellular ATP content, glucose consumption, and lactate (B86563) production. This provides a model to study the effects of profound metabolic stress on cellular structures and functions, such as the F-actin cytoskeleton, without necessarily altering cell monolayer permeability.
Applications in Studying Citric Acid Cycle Regulation
This compound's primary and well-characterized action is the potent inhibition of aconitase, an essential enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle dntb.gov.uanih.govnih.gov. This specific inhibition makes it an invaluable tool for studying the regulation and dynamics of this central metabolic pathway.
By blocking the conversion of citrate, fluorocitrate causes an accumulation of citrate upstream of the inhibited step dntb.gov.uanih.gov. This accumulation can be experimentally measured and provides a direct indication of the rate of citrate synthesis and the activity of the initial stages of the citric acid cycle. Furthermore, the downstream consequences of aconitase inhibition, such as the depletion of subsequent cycle intermediates like α-ketoglutarate, can be studied to understand their roles in other metabolic pathways and cellular processes. The inhibitory effect of fluorocitrate on aconitase is stereospecific, with the (-)-erythro diastereomer of 2-fluorocitrate being the active inhibitor. This isomer acts as a mechanism-based inhibitor, being converted to fluoro-cis-aconitate and subsequently to 4-hydroxy-trans-aconitate, which binds very tightly to the enzyme nih.gov.
Exploration of Fluorocitrate in Modulating Microbial Fermentation Processes
While the primary application of this compound has been in mammalian cell systems, its role as a specific inhibitor of aconitase presents potential for its use in studying and modulating microbial fermentation processes. Many microorganisms rely on the citric acid cycle for energy production and the generation of biosynthetic precursors.
By inhibiting aconitase, fluorocitrate could be used to redirect metabolic fluxes in microorganisms. For instance, blocking the citric acid cycle could lead to the accumulation of citrate, which could then be shunted into other metabolic pathways, potentially leading to the overproduction of desired fermentation products. However, specific research on the application of this compound to directly modulate microbial fermentation for industrial or biotechnological purposes is limited in the available scientific literature. Further investigation is needed to explore the feasibility and efficiency of using fluorocitrate as a tool to engineer microbial metabolism for specific outcomes.
Fluorocitrate as a Tool in Cancer Research (e.g., ACO1 modulation)
The study of cancer metabolism has revealed significant alterations in the way cancer cells generate energy and biosynthetic precursors. The citric acid cycle and its enzymes, including aconitase, play a central role in these metabolic reprogramming events. Aconitase exists in two isoforms: the mitochondrial ACO2, which functions in the citric acid cycle, and the cytosolic ACO1, which can function as an iron regulatory protein (IRP1).
This compound, as an inhibitor of aconitase, has the potential to be a valuable research tool in cancer biology. By inhibiting both ACO1 and ACO2, fluorocitrate can be used to investigate the roles of these enzymes in cancer cell proliferation, survival, and metabolic flexibility. For example, inhibiting aconitase could disrupt the metabolic adaptations of cancer cells that rely on the citric acid cycle for anabolic purposes. However, detailed studies specifically utilizing this compound to investigate the modulation of ACO1 and its consequences in cancer cells are not extensively represented in the current body of research. The potential for fluorocitrate to serve as a chemical probe to dissect the dual functions of ACO1 in cancer metabolism warrants further exploration.
Analytical Methodologies for Research on Fluorocitrate
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatographic and spectrometric methods are fundamental for the selective and sensitive analysis of fluorocitrate and its related compounds in various matrices. These techniques are essential for understanding the metabolic fate of precursors like fluoroacetate (B1212596) and for quantifying the resulting fluorocitrate.
Gas chromatography has historically been employed for the analysis of the precursor compound, fluoroacetate, due to its volatility after derivatization. thermofisher.comnemc.us Direct analysis of the trisodium (B8492382) fluorocitrate salt is not feasible with GC due to its high polarity and lack of volatility. However, GC methods developed for fluoroacetate are relevant as they are used to measure the substrate that is metabolically converted into fluorocitrate. unl.eduregulations.gov
These methods typically involve an initial extraction from the sample matrix, followed by a derivatization step to create a more volatile and thermally stable analyte suitable for GC analysis. thermofisher.comresearchgate.net Common derivatization strategies involve esterification to form fluoroacetate esters. The choice of derivatizing agent is critical for achieving high sensitivity and specificity. Following separation on a GC column, detection is often performed using mass spectrometry (GC-MS) or a flame ionization detector (FID). dntb.gov.ua GC-MS provides high selectivity and structural confirmation of the analyte. researchgate.net
Table 1: Example Derivatization Agents for GC Analysis of Fluoroacetate
| Derivatization Agent | Resulting Derivative | Key Features |
|---|---|---|
| n-Propanol / Sulfuric Acid | Propyl fluoroacetate | Allows for sensitive detection by GC-MS. researchgate.net |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl fluoroacetate | Creates a derivative with excellent electron-capturing properties, suitable for Electron Capture Detection (ECD). researchgate.net |
| 3-Nitroaniline / DCC | 2-fluoro-N-(3-nitrophenyl)acetamide | Enables ultra-trace determination with negative chemical ionization (NCI) GC-MS/MS. rsc.org |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of fluoroacetate and can be adapted for fluorocitrate. nemc.usrsc.org This technique offers high sensitivity and specificity and can analyze polar, non-volatile compounds directly, often with minimal sample preparation, a significant advantage over GC methods. thermofisher.comnemc.us
Direct aqueous injection methods have been developed for fluoroacetate in water samples, which reduces sample preparation time and potential for analyte loss. nemc.usnih.gov The separation is typically achieved using a reversed-phase column, and detection is performed using a tandem mass spectrometer. nih.gov Electrospray ionization (ESI) in negative ion mode is commonly used for these acidic analytes. nih.gov The tandem mass spectrometer allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides two levels of specificity (retention time and mass transition), ensuring accurate identification and quantification. thermofisher.comnemc.us
Table 2: Illustrative LC-MS/MS Parameters for Fluoroacetate (FAA) Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C8 or C18 | Separation of the polar analyte from matrix components. nemc.usnih.gov |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) (often with a weak acid) | To achieve good peak shape and retention. nemc.us |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | To generate deprotonated molecular ions [M-H]⁻. nih.gov |
| Precursor Ion (m/z) | 77.0 | Represents the deprotonated fluoroacetate molecule. thermofisher.com |
| Product Ion (m/z) | 57.0 | A characteristic fragment ion used for quantification. nemc.us |
| Isotope Labeled Internal Standard | ¹³C₂-Fluoroacetate | Used for accurate quantification by isotope dilution. nemc.us |
Enzymatic Assays for Fluorocitrate-Mediated Effects
The primary toxic effect of fluorocitrate stems from its potent inhibition of the enzyme aconitase [citrate(isocitrate)hydro-lyase, EC 4.2.1.3]. regulations.gov Therefore, enzymatic assays are critical for studying its inhibitory mechanism and potency. These assays typically measure the activity of aconitase in the presence and absence of the inhibitor. Aconitase catalyzes the reversible isomerization of citrate (B86180) to isocitrate via cis-aconitate in the tricarboxylic acid (TCA) cycle. unl.edu
Assay procedures involve incubating purified aconitase with its substrate (e.g., citrate or isocitrate) and measuring the rate of product formation. The effect of fluorocitrate is determined by including it in the reaction mixture and observing the decrease in enzymatic activity. The rate of reaction can be monitored spectrophotometrically by coupling the production of isocitrate to the subsequent reaction catalyzed by isocitrate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to aconitase activity.
Research has shown that the (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor. nih.gov The enzyme converts it into 4-hydroxy-trans-aconitate (HTn), which then binds very tightly to the active site, causing potent inhibition. nih.govnih.gov Enzymatic assays have been crucial in demonstrating that this inhibition is time-dependent and that the inhibitor is released very slowly, as evidenced by the slow recovery of activity when the enzyme-inhibitor complex is diluted. regulations.govnih.gov
Spectroscopic Methods for Studying Enzyme-Inhibitor Interactions (e.g., Mössbauer Spectroscopy)
Spectroscopic techniques provide detailed insights into the structural and electronic changes that occur within an enzyme's active site upon inhibitor binding. azooptics.com For aconitase, which contains a [4Fe-4S] iron-sulfur cluster essential for its catalytic activity, Mössbauer spectroscopy has been particularly informative. nih.govnih.gov
Mössbauer spectroscopy is a nuclear technique that probes the local environment of iron atoms. In the context of aconitase, it can distinguish the specific iron atom (Feₐ) in the cluster that interacts with the substrate. Studies using Mössbauer spectroscopy on aconitase incubated with fluorocitrate revealed that a single species was bound to approximately 80% of the Feₐ sites of the [4Fe-4S] cluster. nih.gov The resulting spectrum was distinct from that of the native enzyme or the enzyme-substrate complex, providing strong evidence that fluorocitrate (after enzymatic conversion) directly interacts with the cluster. nih.gov These spectroscopic data confirmed that the inhibitor forms a very tightly bound complex, as desalting the sample to remove unbound small molecules did not alter the spectrum. nih.govnih.gov
X-ray Crystallography for Structural Elucidation of Enzyme-Inhibitor Complexes
X-ray crystallography is the most powerful method for obtaining a detailed three-dimensional atomic structure of an enzyme and its complexes with inhibitors. biologiachile.clmdpi.com This technique has been instrumental in definitively identifying the inhibitory molecule and understanding the precise molecular interactions responsible for the potent inhibition of aconitase.
Crystals of the complex formed between mitochondrial aconitase and the inhibitor derived from (-)-erythro-2-fluorocitrate have been grown and their structure determined at high resolution (2.05 Å). nih.govnih.gov The crystallographic data provided conclusive evidence that the tightly bound inhibitor is 4-hydroxy-trans-aconitate (HTn), which is formed enzymatically from fluorocitrate in the active site. nih.govnih.gov
The crystal structure reveals that HTn binds in the active site in a manner that mimics the natural substrate, isocitrate, placing its three carboxyl groups in equivalent positions. nih.govnih.gov The structure highlights the specific interactions that anchor the inhibitor so tightly. These include four strong hydrogen bonds (<2.7 Å) involving the inhibitor, a water molecule bound to the [4Fe-4S] cluster, and the active site residues Asp-165 and His-167. nih.gov This detailed structural information explains the very tight binding and potent inhibitory nature of the molecule formed from fluorocitrate. nih.govnih.gov
Table 3: Summary of X-ray Crystallography Findings for the Aconitase-Inhibitor Complex
| Parameter | Finding | Significance |
|---|---|---|
| Identity of Inhibitor | 4-hydroxy-trans-aconitate (HTn) | Confirmed that fluorocitrate is a mechanism-based inhibitor that is first converted to the true inhibitory species by the enzyme. nih.govnih.gov |
| Resolution | 2.05 Å | Provided a high-resolution, detailed view of the atomic interactions in the active site. nih.govnih.gov |
| Key Interactions | Four hydrogen bonds (<2.7 Å) between HTn, H₂O, Asp-165, and His-167. nih.gov | Explains the extremely tight, but non-covalent, binding of the inhibitor to the enzyme, leading to potent inhibition. regulations.gov |
| Binding Mode | HTn mimics the binding of the natural substrate, isocitrate. nih.govnih.gov | Elucidates the mechanism by which the inhibitor effectively blocks the active site and prevents catalysis. |
Computational and Structural Biology Insights
Molecular Dynamics Simulations of Fluorocitrate-Enzyme Interactions
While extensive molecular dynamics (MD) simulation studies specifically focused on trisodium (B8492382) fluorocitrate's interaction with its primary target, aconitase, are not widely available in published literature, the principles of MD simulations offer a powerful theoretical framework for investigating these interactions. MD simulations can provide a dynamic view of how a ligand, such as fluorocitrate, binds to and influences the behavior of an enzyme over time.
A hypothetical MD simulation of fluorocitrate with aconitase would likely focus on several key aspects:
Binding Pathway and Pose: Simulating the process of fluorocitrate entering the active site of aconitase to understand the key residues involved in its initial recognition and final binding orientation.
Conformational Changes: Analyzing how the binding of fluorocitrate induces conformational changes in the enzyme, which could be crucial for its inhibitory action.
Role of Water Molecules: Investigating the role of water molecules in mediating the interaction between fluorocitrate and the enzyme's active site.
Energetics of Binding: Calculating the binding free energy to quantify the affinity of fluorocitrate for aconitase and to identify the key energetic contributions from different types of interactions (e.g., electrostatic, van der Waals).
The crystal structure of the complex formed between aconitase and the inhibitory product derived from (-)-erythro-2-fluorocitrate, 4-hydroxy-trans-aconitate (HTn), reveals critical interactions that would be further illuminated by MD simulations nih.govnih.gov. Specifically, the structure shows four hydrogen bonds with lengths less than 2.7 Å involving HTn, a water molecule bound to the [4Fe-4S] cluster, and the amino acid residues Asp-165 and His-167 nih.gov. MD simulations could explore the stability and dynamics of these hydrogen bonds and other non-covalent interactions.
Table 1: Key Interacting Residues in the Aconitase-Inhibitor Complex and Potential Focus for MD Simulations
| Interacting Moiety | Residue/Component in Aconitase | Type of Interaction | Potential MD Simulation Insight |
| 4-hydroxy-trans-aconitate | Asp-165 | Hydrogen Bond | Dynamics and stability of the H-bond network |
| 4-hydroxy-trans-aconitate | His-167 | Hydrogen Bond | Role in inhibitor orientation and stabilization |
| 4-hydroxy-trans-aconitate | [4Fe-4S] Cluster-Bound H₂O | Hydrogen Bond | Influence of the iron-sulfur cluster on binding |
| 4-hydroxy-trans-aconitate | Active Site Pocket | van der Waals Contacts | Contribution of shape complementarity to binding affinity |
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Reaction Mechanisms
A significant application of computational chemistry to understand the action of fluorocitrate is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These methods are particularly suited for studying enzyme-catalyzed reactions, as they can treat the reacting part of the system with high-level quantum mechanics while the surrounding protein and solvent are described by more computationally efficient molecular mechanics.
A key QM/MM study focused on the "lethal synthesis" of fluorocitrate by citrate (B86180) synthase, the enzyme that produces it from fluoroacetyl-CoA and oxaloacetate bris.ac.uk. This research provided a high-level model of the enzyme reaction to explain the experimentally observed stereospecificity. The findings from this QM/MM modeling indicated that the preferential formation of an E-enolate of fluoroacetyl-CoA is the primary determinant of the reaction's stereochemical outcome bris.ac.uk. This selectivity is attributed to the inherent energy difference between the E- and Z-enolates of fluoroacetyl-CoA bris.ac.uk.
The reaction mechanism of fluorocitrate with aconitase has also been elucidated through experimental studies, which can be further investigated using QM/MM approaches nih.govnih.gov. The (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor nih.govnih.gov. It is first converted to fluoro-cis-aconitate, which is followed by the addition of a hydroxide (B78521) ion and the loss of a fluoride (B91410) ion to form the tightly, but non-covalently, bound inhibitor 4-hydroxy-trans-aconitate (HTn) nih.govnih.gov. In contrast, the (+)-erythro-2-fluorocitrate is processed to oxalosuccinate and its derivative α-ketoglutarate, with the release of fluoride being stoichiometric with the total substrate added nih.govnih.gov. QM/MM simulations could model the transition states and reaction energies of these defluorination reactions to provide a more detailed understanding of the catalytic mechanism and the basis for the different fates of the two diastereomers.
Structure-Activity Relationship (SAR) Studies of Fluorocitrate Analogs
Systematic Structure-Activity Relationship (SAR) studies on a series of fluorocitrate analogs are not extensively documented in the literature. SAR studies are a cornerstone of medicinal chemistry and toxicology, aiming to understand how modifications to a chemical structure affect its biological activity. Such studies on fluorocitrate analogs would be valuable for elucidating the specific molecular features responsible for its potent inhibition of aconitase.
A hypothetical SAR study of fluorocitrate analogs would involve synthesizing and testing a range of related compounds to probe the importance of various structural elements. Key modifications could include:
Position of the Fluorine Atom: Moving the fluorine atom to other positions on the citrate backbone to assess the impact on enzyme inhibition.
Stereochemistry: Evaluating the activity of all four possible diastereomers of fluorocitrate to confirm the high stereospecificity of the interaction. Experimental studies have already shown that the (-)-erythro isomer is the most potent inhibitor of aconitase nih.gov.
Modifications of the Carboxyl Groups: Esterifying or amidating the carboxyl groups to determine their role in binding to the enzyme's active site.
Alterations to the Hydroxyl Group: Replacing the hydroxyl group with other functional groups to understand its contribution to the binding and inhibitory mechanism.
The existing knowledge about the interaction of fluorocitrate with aconitase provides a basis for predicting the outcomes of such modifications. For instance, any modification that disrupts the precise positioning of the functional groups that interact with key residues like Asp-165 and His-167 would likely lead to a significant decrease in inhibitory potency nih.gov.
Table 2: Hypothetical SAR of Fluorocitrate Analogs on Aconitase Inhibition
| Structural Modification | Predicted Effect on Aconitase Inhibition | Rationale |
| Altered stereochemistry (e.g., (+)-erythro isomer) | Significantly reduced inhibition | The active site of aconitase is highly stereospecific, and the (-)-erythro isomer has the optimal configuration for binding and subsequent reaction. |
| Removal of the C2 fluorine | Abolished inhibitory activity | The fluorine atom is crucial for the mechanism-based inhibition that leads to the formation of the tight-binding inhibitor HTn. |
| Esterification of carboxyl groups | Reduced inhibition | The negatively charged carboxyl groups are likely involved in essential electrostatic interactions with positively charged or polar residues in the active site. |
| Replacement of the C3 hydroxyl group | Altered binding affinity | The hydroxyl group participates in the hydrogen bond network that stabilizes the inhibitor in the active site. |
Protein Engineering Approaches to Understand Fluorine Recognition
Protein engineering provides a powerful tool to investigate the molecular basis of fluorine recognition by enzymes. By systematically mutating amino acid residues in the active site of an enzyme like aconitase, researchers can probe the specific interactions that contribute to the binding and processing of fluorinated substrates like fluorocitrate.
While specific protein engineering studies on aconitase to modulate its interaction with fluorocitrate are not prominent, the principles can be inferred from studies on other enzymes that recognize fluorinated molecules. The incorporation of fluorinated amino acids into proteins is a strategy used to enhance protein stability nih.gov. The unique properties of fluorine, such as its high electronegativity and small size, can lead to specific interactions within a protein's active site.
In the context of aconitase, protein engineering could be used to:
Identify Key Recognition Residues: Mutating residues in the vicinity of the bound fluorocitrate could identify those critical for recognizing the fluorine atom. For example, replacing a nonpolar residue with a polar one might introduce favorable or unfavorable interactions with the C-F bond.
Alter Substrate Specificity: Engineering the active site could potentially alter the enzyme's preference for fluorocitrate over the natural substrate, citrate.
Probe the Catalytic Mechanism: Mutations of catalytic residues, such as the general acid/base catalysts, would provide insights into their roles in the defluorination reaction of fluorocitrate.
The study of how enzymes have naturally evolved to handle fluorinated compounds can also inform protein engineering efforts. For example, the fluoroacetyl-CoA thioesterase (FlK) from the fluoroacetate-producing bacterium Streptomyces cattleya exhibits a remarkable specificity for its fluorinated substrate over the non-fluorinated acetyl-CoA. This specificity arises from the enzyme's ability to exploit the unique properties of fluorine to enhance the reaction rate. These studies provide a foundation for understanding how enzymes achieve fluorine selectivity, which can guide the engineering of other enzymes.
Research Directions and Future Perspectives
Elucidation of Remaining Unclear Biochemical Mechanisms
The classical explanation for the toxicity of fluorocitrate is its inhibition of aconitase, an essential enzyme in the tricarboxylic acid (TCA) cycle. escholarship.orgunl.edu Fluorocitrate acts as a mechanism-based inhibitor; aconitase converts the (-)-erythro diastereomer of 2-fluorocitrate into fluoro-cis-aconitate. This intermediate is then acted upon again by the enzyme, leading to the formation of 4-hydroxy-trans-aconitate (HTn), which binds very tightly, though not covalently, to the enzyme's active site, causing inactivation. nih.govnih.gov This reaction is accompanied by the stoichiometric release of a fluoride (B91410) ion for each active site that is inhibited. nih.govaskfilo.com
However, several aspects of its biochemical impact remain subjects of investigation.
Primary Toxic Effect: While aconitase inhibition and the subsequent disruption of cellular energy production are clearly significant, there is ongoing discussion about the ultimate cause of toxicity. escholarship.orgnih.gov An alternative hypothesis suggests that the resulting accumulation of citrate (B86180), which can chelate calcium ions, may be a primary contributor to the toxic effects, such as convulsive seizures observed in animal models. nih.govnih.gov
Cell-Specific Effects: In brain tissue, fluorocitrate is preferentially absorbed by glial cells (astrocytes), leading to the inhibition of the glial TCA cycle. nih.govnih.gov This specificity has made it a valuable tool for studying glial-neuronal interactions. However, this glia-specificity is dependent on the dose and the experimental model used. nih.gov The precise mechanisms that govern this preferential uptake and the full downstream consequences for neuronal function are not completely understood. nih.gov
Reversibility and Alternative Mechanisms: In vivo studies have shown that the inhibitory effect of fluorocitrate on glial cells can be reversible, for instance, within 24 hours after intracerebral microinjection. nih.gov Furthermore, a more recent explanation for its mode of action suggests that fluorocitrate may also bind to a mitochondrial protein, which prevents the transport and utilization of citrate, representing another potential mechanism of toxicity that requires further exploration. escholarship.orgunl.edu
| Research Area | Key Unclear Aspect | Current Hypothesis/Finding |
| Mechanism of Toxicity | Is aconitase inhibition or citrate accumulation the primary cause of cell death? | Aconitase inhibition is the "classical" explanation, but citrate accumulation and subsequent calcium chelation are also proposed to be major factors. nih.govnih.gov |
| Cellular Specificity | What is the full mechanism behind the preferential uptake of fluorocitrate by glial cells? | The compound is often used as a specific metabolic inhibitor for astrocytes, but this specificity is dose-dependent. nih.govnih.gov |
| Inhibition Dynamics | What are the factors influencing the reversibility of fluorocitrate's effects in vivo? | The inhibitory effect has been observed to be reversible within 24 hours in some in vivo models. nih.gov |
| Alternative Targets | Does fluorocitrate have other significant binding partners besides aconitase? | A more recent theory posits that fluorocitrate binds to a mitochondrial protein, inhibiting citrate transport. escholarship.orgunl.edu |
Development of Advanced Methodologies for Fluorocitrate Research
Advancing the understanding of fluorocitrate requires parallel advancements in the analytical techniques used to study it. Current methods have laid a strong foundation, but future research will benefit from more sensitive, high-throughput, and non-invasive technologies.
High-Performance Liquid Chromatography (HPLC) has been instrumental in separating and identifying the products of the reaction between aconitase and fluorocitrate isomers. nih.govnih.gov For instance, HPLC analysis was used to confirm that the tightly bound product of the reaction with the (-)-erythro-isomer was 4-hydroxy-trans-aconitate (HTn), while the reaction with the (+)-erythro-isomer yielded oxalosuccinate and its derivative, α-ketoglutarate. nih.gov
Future research could focus on developing and applying more advanced methodologies:
Mass Spectrometry: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are used for the sensitive detection of the precursor fluoroacetate (B1212596) in water, could be further optimized for the direct detection and quantification of fluorocitrate and its metabolites in complex biological samples. nih.gov
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, already employed for the identification of sodium fluoroacetate, could be used for structural and metabolic studies of fluorocitrate in biological systems. researchgate.net
Biosensors: The development of novel biosensors or electrochemical methods could enable real-time monitoring of fluorocitrate concentrations and its effects on enzyme activity within living cells or tissues.
| Methodology | Current Application in Fluorocitrate/Related Research | Future Development/Application |
| HPLC | Separation and analysis of reaction products between fluorocitrate and aconitase. nih.govnih.gov | Development of faster separation methods and coupling with more sensitive detectors. |
| LC-MS/MS | High-throughput, sensitive detection of the precursor fluoroacetate in environmental samples. nih.gov | Optimization for direct quantification of fluorocitrate and its various metabolites in biological matrices. |
| NMR Spectroscopy | Identification of the precursor compound, sodium fluoroacetate. researchgate.net | In-depth structural analysis of fluorocitrate-protein complexes and real-time metabolic flux analysis. |
| Novel Biosensors | General development for detecting various ions and molecules. researchgate.net | Creation of specific biosensors for real-time, in-situ detection of fluorocitrate to study its cellular dynamics. |
Exploration of Fluorocitrate in Novel Biochemical Probes
A significant application of fluorocitrate is its use as a selective biochemical probe to investigate cellular metabolism. Because it is preferentially taken up by astrocytes, it is frequently used as a specific metabolic inhibitor to study the functions of these glial cells and their critical interactions with neurons. nih.govnih.gov By inhibiting the glial TCA cycle, researchers can explore the consequences for neurotransmitter synthesis, as glutamine produced by astrocytes is a key precursor for the neurotransmitters glutamate (B1630785) and GABA. nih.gov
The future in this area lies in designing and synthesizing novel probes based on the fluorocitrate scaffold. The development of functional fluorophores and chemical probes is a rapidly expanding field in chemical biology, enabling the visualization and manipulation of biological processes with high precision. mskcc.orgrsc.orgnih.gov
Fluorescent Probes: A fluorocitrate molecule could be conjugated with a fluorophore. Such a probe would allow for direct visualization of its uptake and subcellular localization in real-time using advanced microscopy techniques, providing clearer insights into its cell-type specificity. nih.gov
Radiolabeled Probes: Incorporating a positron-emitting isotope, such as Fluorine-18 (¹⁸F), into the fluorocitrate structure could create a novel probe for Positron Emission Tomography (PET) imaging. This would enable non-invasive, whole-body imaging of aconitase activity or altered cellular metabolism in vivo, which could have applications in studying diseases characterized by metabolic dysregulation.
Isotopically Labeled Probes: Synthesizing fluorocitrate with stable isotopes (e.g., ¹³C) would create a powerful tool for metabolic flux analysis. isotope.com This would allow researchers to trace the fate of the carbon atoms from fluorocitrate through various metabolic pathways, providing a detailed quantitative picture of its impact on cellular metabolism.
Computational Predictive Modeling for Fluorocitrate Interactions
Computational modeling provides powerful tools to predict and analyze the interactions of small molecules with biological targets, offering insights that can be difficult to obtain through experimental methods alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov Such models have been developed to predict the toxicity of various fluorinated compounds. researchgate.netnih.gov A dedicated QSAR model for fluorocitrate and its analogues could help predict their inhibitory potency against aconitase or identify structural features that influence their cell-type specificity and transport.
Molecular Dynamics (MD) Simulations: MD simulations can model the physical movements of atoms and molecules over time, providing a detailed view of how fluorocitrate interacts with the active site of aconitase. youtube.com These simulations can be used to:
Analyze the conformational changes in the enzyme upon binding. youtube.com
Calculate the binding free energies, helping to explain the tight binding of the inhibitor HTn.
Simulate the enzymatic reaction itself, offering a step-by-step view of the conversion of fluorocitrate to HTn.
Explore the interaction of fluorocitrate with other potential biological targets, such as membrane transporters. mdpi.com
The integration of these computational approaches can accelerate research by generating testable hypotheses and focusing experimental work on the most promising avenues. ijsrtjournal.comnih.gov
| Computational Approach | Description | Potential Application for Fluorocitrate |
| QSAR Modeling | Correlates chemical structure with biological activity to predict properties like toxicity or binding affinity. nih.govnih.gov | Predict the inhibitory potency of fluorocitrate analogues; identify structural determinants of cell-specific uptake. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Model the initial binding of fluorocitrate to the aconitase active site before the enzymatic reaction. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to analyze the dynamics of interactions. youtube.com | Elucidate the step-by-step mechanism of aconitase inhibition; calculate binding free energies; model interactions with transport proteins. |
| Quantum Mechanics (QM) | Models the electronic structure of molecules to study reaction mechanisms. | Investigate the electronic rearrangements during the enzymatic conversion of fluorocitrate and the cleavage of the carbon-fluorine bond. |
Q & A
Q. What is the biochemical mechanism by which trisodium fluorocitrate inhibits aconitase in the tricarboxylic acid (TCA) cycle?
this compound inhibits aconitase via stereospecific binding. The (-)-erythro diastereomer is metabolized to fluoro-cis-aconitate, which converts to 4-hydroxy-trans-aconitate (HTn), a tight-binding inhibitor of aconitase. Structural studies confirm HTn occupies the active site, forming hydrogen bonds with Asp-165, His-167, and water molecules coordinated to the [4Fe-4S] cluster . This mechanism disrupts mitochondrial energy production, leading to cellular toxicity .
Q. Methodological Insight :
Q. What experimental models are appropriate for studying this compound's toxicity and therapeutic potential?
In vitro models include isolated mitochondria or cell lines (e.g., SK-MEL-19 melanoma, SUP-T1 lymphoblasts) with ACO1 deficiency, where fluorocitrate sensitivity is heightened . In vivo murine models are used to assess systemic toxicity, with doses ranging from 10–100 µM showing tumor-specific efficacy without nephrotoxicity .
Q. Table 1: Effective Concentrations in Experimental Systems
| Model Type | Fluorocitrate Concentration | Effect Observed | Reference |
|---|---|---|---|
| Sonicated Mitochondria | 60 µM | 20% aconitase inhibition | |
| SUP-T1 Cells (In Vivo) | 10–100 µM | Tumor cell apoptosis, no kidney injury |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound across experimental systems?
Discrepancies arise from:
- Stereochemical variability : Only specific isomers (e.g., (-)-erythro) inhibit aconitase effectively .
- Dosage and exposure time : Short-term assays may underestimate chronic toxicity .
- Model specificity : ACO1-deficient cells exhibit hypersensitivity, whereas normal cells require higher doses for toxicity .
Q. Methodological Approach :
- Standardize isomer purity using chiral chromatography.
- Conduct longitudinal studies to compare acute vs. chronic effects.
- Use genetic knockouts (e.g., CRISPR-edited ACO1 cells) to isolate mechanism-driven responses .
Q. What strategies optimize fluorocitrate delivery to target cancer cells with ACO1 deficiencies?
Therapeutic selectivity can be enhanced via:
- Nanoparticle encapsulation : Improves pharmacokinetics and reduces off-target effects.
- Ligand conjugation : Targets receptors overexpressed in tumors (e.g., folate receptors).
- Preclinical validation : Use orthotopic tumor models to assess biodistribution and efficacy .
Q. Table 2: Key Parameters for Targeted Delivery Systems
| Parameter | Consideration | Reference |
|---|---|---|
| Nanoparticle Size | <100 nm for enhanced tumor penetration | |
| Ligand Density | 5–10 ligands/particle for optimal binding | |
| Dosage Frequency | Q48h dosing to balance efficacy/toxicity |
Q. How does fluorocitrate’s stereochemistry influence its inhibitory potency and metabolic fate?
The (-)-erythro isomer is metabolized to HTn, a potent inhibitor, whereas the (+)-erythro isomer is converted to oxalosuccinate and α-ketoglutarate, which are less toxic. Crystallographic data (e.g., rubidium ammonium salt studies) confirm the (1R:2R) configuration of the active isomer .
Q. Methodological Insight :
Q. What analytical techniques are critical for detecting fluorocitrate in biological matrices?
Q. Key Research Gaps Identified :
- Long-term toxicity profiles in non-cancerous tissues.
- Role of fluorocitrate in modulating immune responses (e.g., T-cell function).
- Development of isoform-specific aconitase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
